molecular formula C21H17N3O2 B14267629 Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate CAS No. 137275-54-8

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate

Cat. No.: B14267629
CAS No.: 137275-54-8
M. Wt: 343.4 g/mol
InChI Key: CYQJEZDYYPLLQF-UHFFFAOYSA-N
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Description

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole core substituted with a phenylpyrimidine moiety and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenylpyrimidine group through a series of coupling reactions. The final step involves esterification to introduce the acetate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its interaction with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate is unique due to its specific structural features, such as the combination of an indole core with a phenylpyrimidine group and an acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

137275-54-8

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 2-[6-(4-phenylpyrimidin-2-yl)indol-1-yl]acetate

InChI

InChI=1S/C21H17N3O2/c1-26-20(25)14-24-12-10-16-7-8-17(13-19(16)24)21-22-11-9-18(23-21)15-5-3-2-4-6-15/h2-13H,14H2,1H3

InChI Key

CYQJEZDYYPLLQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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